molecular formula C13H21N3O2S B12107829 (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine

(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine

Cat. No.: B12107829
M. Wt: 283.39 g/mol
InChI Key: IMZOLPRUFKDSAO-UHFFFAOYSA-N
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Description

(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine: is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine typically involves the reaction of 4-phenylpiperazine with propylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as or in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and catalysis .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . It serves as a ligand in binding studies and helps in understanding the structure-activity relationships of various biological molecules.

Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent . It has shown promise in the treatment of neurological disorders and cancer due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals . It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine involves its interaction with specific molecular targets such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is unique due to its specific structural features that allow it to interact with a wide range of molecular targets

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine

InChI

InChI=1S/C13H21N3O2S/c14-7-4-12-19(17,18)16-10-8-15(9-11-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2

InChI Key

IMZOLPRUFKDSAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCN

Origin of Product

United States

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